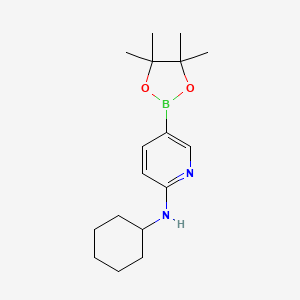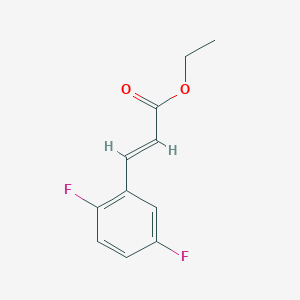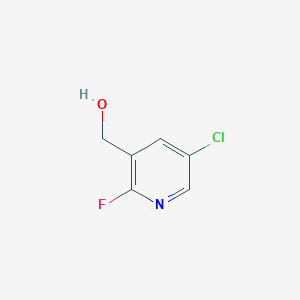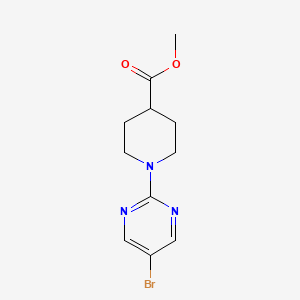
1-(5-溴嘧啶-2-基)哌啶-4-甲酸甲酯
描述
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (MBC) is a small molecule of significant interest to the scientific community due to its wide range of applications in various areas of research. MBC is a small organic molecule containing a pyrimidine ring, a bromine atom and a carboxyl group. It has been used extensively in biochemical and physiological research, as well as in drug discovery and development.
科学研究应用
合成和表征
- 杂环化合物的开发:Matulevičiūtė 等人 (2021) 的一项研究详细介绍了新型甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸盐作为杂环氨基酸的区域选择性合成,重点介绍了它们在药物化学中作为非手性和手性构件的潜力。该合成涉及将哌啶-4-羧酸和 (R)-和 (S)-哌啶-3-羧酸转化为 β-酮酯,进一步与 N,N-二甲基甲酰胺二甲缩醛和各种 N-单取代肼反应 (Matulevičiūtė 等人,2021)。
生物学应用
- 抗菌活性:Nural 等人 (2018) 合成了一系列多取代甲基 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸盐衍生物,它们对鲍曼不动杆菌和结核分枝杆菌 H37Rv 菌株表现出有趣的抗菌活性。这项研究证明了这些化合物作为开发强力抗分枝杆菌剂的起点的潜力 (Nural 等人,2018)。
理化和光物理研究
- 用于测定表面活性剂 CMC 的探针:Alsharif 等人 (2018) 探索了 4-(9-乙基-9H-咔唑-3-基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸乙酯 (ECPC) 的理化和光物理性质,该化合物通过一锅多组分反应合成。该化合物表现出作为测定表面活性剂临界胶束浓度 (CMC) 的探针的能力,展示了其在分析化学中的用途 (Alsharif 等人,2018)。
生化分析
Biochemical Properties
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes or altering the conformation of proteins, which can affect their catalytic activity .
Cellular Effects
The effects of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, thereby altering the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biological activity .
属性
IUPAC Name |
methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUNQFMNCAFIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661735 | |
| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914347-01-6 | |
| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
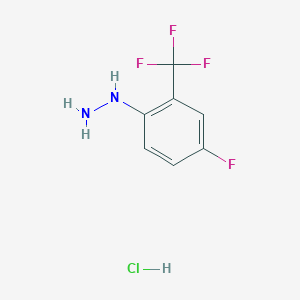
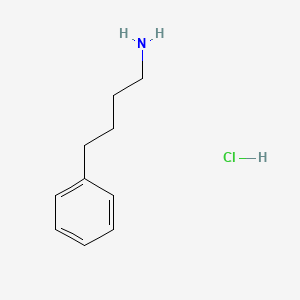
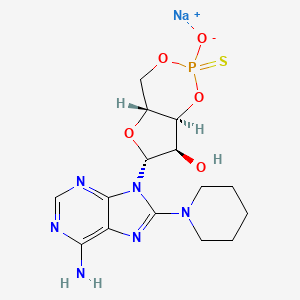
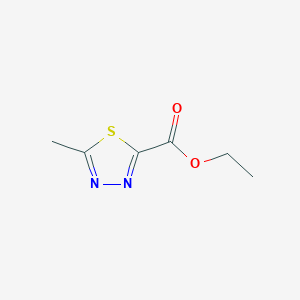
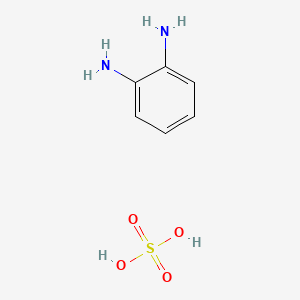
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
